(1-Chlorosulfonylpiperidin-4-yl)methyl acetate
Description
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate is a piperidine-based compound featuring a chlorosulfonyl group (-SO₂Cl) at the 1-position (nitrogen atom) and a methyl acetate ester (-CH₂OCOCH₃) at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₅ClNO₆S, with a molecular weight of ~288.52 g/mol. The chlorosulfonyl group confers high electrophilicity, making it reactive toward nucleophiles, while the ester group enhances solubility in organic solvents. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis and materials science due to its dual functional groups .
Properties
IUPAC Name |
(1-chlorosulfonylpiperidin-4-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-7(11)14-6-8-2-4-10(5-3-8)15(9,12)13/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLPYVOLBXMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCN(CC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorosulfonylpiperidin-4-yl)methyl acetate typically involves the chlorosulfonation of piperidine derivatives followed by esterification. One common method includes the reaction of piperidine with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of (1-Chlorosulfonylpiperidin-4-yl)methyl acetate may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Hydrolysis: Formation of piperidin-4-ylmethanol and acetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or reagent in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antimalarial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1-Chlorosulfonylpiperidin-4-yl)methyl acetate involves its interaction with biological molecules through its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl [1-(4-Fluorobenzyl)-4-piperidinyl]acetate Hydrochloride
Molecular Formula: C₁₄H₁₉FClNO₂ Molecular Weight: ~288.45 g/mol
Key Differences:
- Substituents :
- A 4-fluorobenzyl group replaces the chlorosulfonyl group at the piperidine nitrogen.
- The hydrochloride salt enhances polarity and water solubility compared to the free base form of the target compound.
- Reactivity :
- Applications :
Data Table:
| Property | (1-Chlorosulfonylpiperidin-4-yl)methyl Acetate | Methyl [1-(4-Fluorobenzyl)-4-piperidinyl]acetate Hydrochloride |
|---|---|---|
| Electrophilicity | High (due to -SO₂Cl) | Low (due to aromatic fluorobenzyl) |
| Solubility | Organic solvents (e.g., DCM, THF) | Polar solvents (e.g., water/ethanol mixtures) |
| Thermal Stability | Moderate (sensitive to moisture) | High (stable as hydrochloride salt) |
[4-(Chlorosulfonyl)phenyl]methyl Acetate
Molecular Formula : C₉H₉ClO₄S
Molecular Weight : 248.68 g/mol
Key Differences:
- Core Structure :
- A phenyl ring replaces the piperidine scaffold, with the chlorosulfonyl group at the 4-position and the methyl acetate at the benzylic position.
- Electronic Effects :
- Applications :
Data Table:
| Property | (1-Chlorosulfonylpiperidin-4-yl)methyl Acetate | [4-(Chlorosulfonyl)phenyl]methyl Acetate |
|---|---|---|
| Reactivity in SN2 Reactions | Faster (aliphatic system) | Slower (aromatic stabilization) |
| Conformational Flexibility | High (piperidine ring) | Low (rigid phenyl ring) |
| Typical Solvents | Dichloromethane, THF | Toluene, DMF |
General Trends Across Analogues
- Chlorosulfonyl vs. Other Groups :
- Compounds with chlorosulfonyl groups exhibit higher reactivity than those with sulfonamides or alkyl halides, enabling efficient derivatization.
- Electron-Withdrawing Effects : The -SO₂Cl group decreases electron density at the piperidine nitrogen, enhancing susceptibility to nucleophilic attack compared to electron-donating groups like -CH₂Ph .
- Ester Stability :
- Aliphatic esters (e.g., piperidine-linked) are more hydrolytically stable under basic conditions than aromatic esters (e.g., phenyl-linked), which are prone to cleavage due to resonance effects .
Biological Activity
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its biological activity, particularly focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis
The synthesis of (1-Chlorosulfonylpiperidin-4-yl)methyl acetate typically involves:
- Chlorosulfonation : Piperidine derivatives are reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
- Esterification : The chlorosulfonyl intermediate is then reacted with acetic anhydride or acetyl chloride to form the acetate ester.
The biological activity of this compound can be attributed to its reactive functional groups:
- The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- The acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Antimicrobial Activity
Research indicates that (1-Chlorosulfonylpiperidin-4-yl)methyl acetate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various microbial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of (1-Chlorosulfonylpiperidin-4-yl)methyl acetate has been evaluated in several studies. For instance:
- In cell line assays, it exhibited cytotoxic effects against liver and breast carcinoma cell lines.
- The compound showed an IC50 value indicating significant selectivity and safety compared to established chemotherapeutics like Adriamycin .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory effects. Studies have focused on its ability to inhibit key enzymes associated with metabolic disorders:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- α-Amylase and α-Glucosidase : Relevant in carbohydrate metabolism and diabetes management.
Inhibition assays revealed that (1-Chlorosulfonylpiperidin-4-yl)methyl acetate could effectively reduce enzyme activity, presenting a potential therapeutic avenue for conditions such as Alzheimer's disease and diabetes .
Case Studies
| Study | Findings | |
|---|---|---|
| PMC9775310 | Demonstrated antimicrobial activity against S. aureus and C. albicans | Suggests potential as an alternative antimicrobial agent |
| PMC6943543 | Showed cytotoxicity in liver carcinoma cell lines with IC50 values lower than Adriamycin | Indicates significant anticancer properties |
| MDPI Study | Effective inhibition of AChE and α-glucosidase | Potential for treating neurodegenerative diseases and diabetes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
